molecular formula C13H6O3 B15210284 6,8-Methanonaphtho[1,2-c]furan-1,3-dione CAS No. 28374-54-1

6,8-Methanonaphtho[1,2-c]furan-1,3-dione

Cat. No.: B15210284
CAS No.: 28374-54-1
M. Wt: 210.18 g/mol
InChI Key: PAHFSJQEGHPBFR-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,8-Methanonaphtho[1,2-c]furan-1,3-dione typically involves cyclization reactions. One common method is the Diels-Alder reaction, where a diene reacts with a dienophile to form the fused ring structure. The reaction conditions often require elevated temperatures and the presence of a catalyst to facilitate the cyclization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Industrial methods also focus on cost-effectiveness and scalability .

Chemical Reactions Analysis

Types of Reactions

6,8-Methanonaphtho[1,2-c]furan-1,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes .

Scientific Research Applications

6,8-Methanonaphtho[1,2-c]furan-1,3-dione has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 6,8-Methanonaphtho[1,2-c]furan-1,3-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways depend on the specific application and the biological system involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6,8-Methanonaphtho[1,2-c]furan-1,3-dione is unique due to its specific ring fusion and methano bridge, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

CAS No.

28374-54-1

Molecular Formula

C13H6O3

Molecular Weight

210.18 g/mol

IUPAC Name

7-oxatetracyclo[10.1.1.02,10.05,9]tetradeca-1,3,5(9),10,12-pentaene-6,8-dione

InChI

InChI=1S/C13H6O3/c14-12-9-2-1-8-7-3-6(4-7)5-10(8)11(9)13(15)16-12/h1-3,5H,4H2

InChI Key

PAHFSJQEGHPBFR-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC1=C3C=CC4=C(C3=C2)C(=O)OC4=O

Origin of Product

United States

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